6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Description
The compound “6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule. It belongs to the class of compounds known as triazolopyrimidines . Triazolopyrimidines are known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Future Directions
Triazolopyrimidines, due to their wide range of biological activities, are of interest in the development of new therapeutic agents . Future research could focus on the synthesis, characterization, and biological evaluation of “6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” and related compounds.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase, and its inhibition can lead to cell cycle arrest .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibits the progression of the cell cycle from the G1 phase to the S phase . The compound’s superior cytotoxic activities against certain cell lines suggest that it may induce apoptosis .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Result of Action
The compound’s action results in significant inhibition of cell growth in certain cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.
Properties
IUPAC Name |
6-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-18-13-12(16-17-18)14(21)19(8-15-13)7-11(20)9-3-5-10(22-2)6-4-9/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORIBHZYXMRPFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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